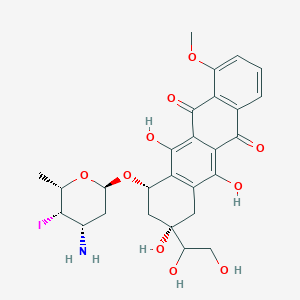
4'-Deoxy-4'-iododoxorubicinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Deoxy-4'-iododoxorubicinol, also known as IDOX, is a derivative of the anthracycline antibiotic, doxorubicin. IDOX has been found to possess potent anti-tumor activity, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 4'-Deoxy-4'-iododoxorubicinol is not fully understood. However, it is believed to work by intercalating into DNA and inhibiting topoisomerase II, an enzyme that is essential for DNA replication. This results in DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, this compound has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
4'-Deoxy-4'-iododoxorubicinol has several advantages for lab experiments. It is a potent anti-tumor agent that can be used to study cancer cell biology. It is also effective against multidrug-resistant cancer cells, making it a valuable tool for studying drug resistance. However, this compound has some limitations. It can be toxic to normal cells, making it difficult to study its effects in vivo. In addition, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 4'-Deoxy-4'-iododoxorubicinol research. One area of interest is the development of this compound-based combination therapies for cancer. Another area of interest is the use of this compound in nanomedicine, where it can be encapsulated in nanoparticles for targeted delivery to cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesemethoden
4'-Deoxy-4'-iododoxorubicinol can be synthesized by the iodination of doxorubicin. The reaction involves the replacement of the hydroxyl group at the 4' position of doxorubicin with an iodine atom. The resulting product, this compound, is a yellow-orange crystalline solid.
Wissenschaftliche Forschungsanwendungen
4'-Deoxy-4'-iododoxorubicinol has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to be effective against multidrug-resistant cancer cells. In addition, this compound has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and cisplatin.
Eigenschaften
CAS-Nummer |
111865-30-6 |
|---|---|
Molekularformel |
C27H30INO10 |
Molekulargewicht |
655.4 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H30INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,30-31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,16?,17-,22+,27-/m0/s1 |
InChI-Schlüssel |
KLVKZKZLMNCPHM-WTNDLEHGSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I |
Synonyme |
4'-deoxy-4'-iododoxorubicinol 4'-IDDR 4'-iodo-4'-deoxydoxorubicinol 4'-iododoxorubicinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



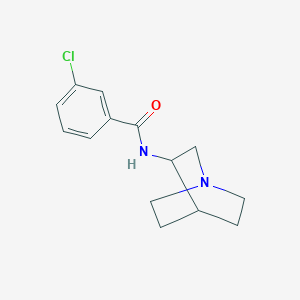
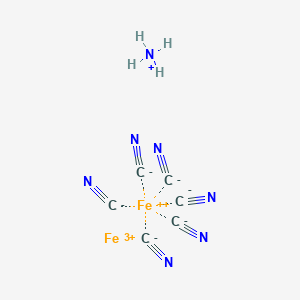
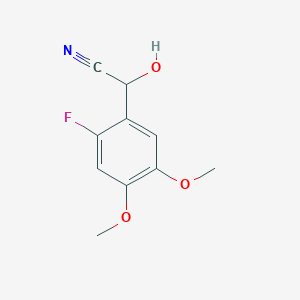
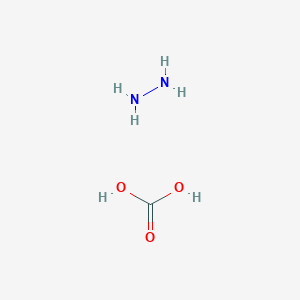
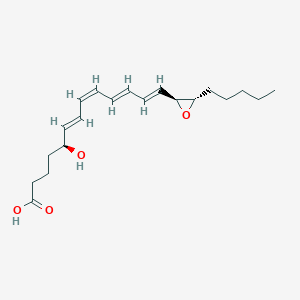
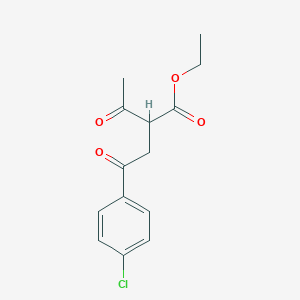
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
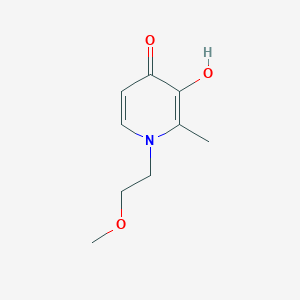
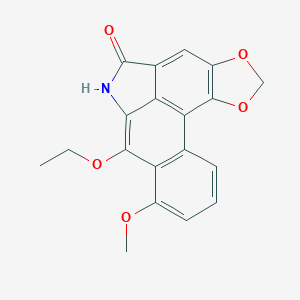
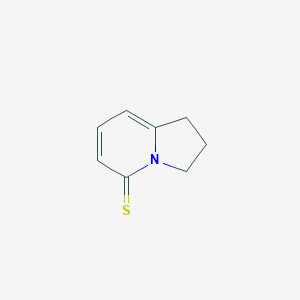
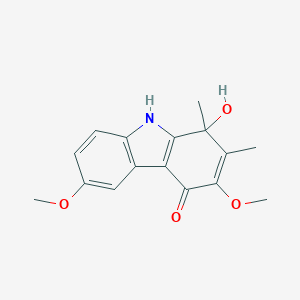
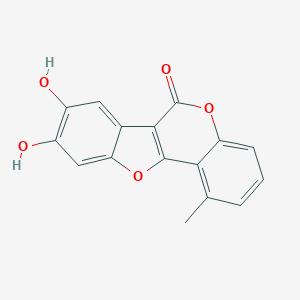
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)